molecular formula Cl3Y B085317 Yttrium chloride(III) CAS No. 10361-92-9

Yttrium chloride(III)

Cat. No. B085317
CAS RN: 10361-92-9
M. Wt: 195.26 g/mol
InChI Key: PCMOZDDGXKIOLL-UHFFFAOYSA-K
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Patent
US05695809

Procedure details

Dissolve anhydrous salts such as Yttrium chloride (YCl3) in pure ethanol. Add a known quantity of potassium to ethanol and make potassium ethoxide, KOC2H5. Mix this with YCl3 in ethanol and stir. Under refluxing, a clear solution of yttrium ethoxide and a precipitate of potassium chloride is obtained. The dopant Eu can similarly be added to the Yttrium chloride in ethanol at first and this reaction would form Yttrium europium ethoxides. The ethoxides can then be hydrolyzed by adding a solution of ammonia at room temperature. These products are separated and can then be deposited by various means outlined earlier.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[Y+3:2].[Cl-].[Cl-].[K].[O-:6][CH2:7][CH3:8].[K+:9]>C(O)C>[O-:6][CH2:7][CH3:8].[Y+3:2].[O-:6][CH2:7][CH3:8].[O-:6][CH2:7][CH3:8].[Cl-:1].[K+:9] |f:0.1.2.3,5.6,8.9.10.11,12.13,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([K])CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under refluxing

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Y+3].[O-]CC.[O-]CC
Name
Type
product
Smiles
[Cl-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05695809

Procedure details

Dissolve anhydrous salts such as Yttrium chloride (YCl3) in pure ethanol. Add a known quantity of potassium to ethanol and make potassium ethoxide, KOC2H5. Mix this with YCl3 in ethanol and stir. Under refluxing, a clear solution of yttrium ethoxide and a precipitate of potassium chloride is obtained. The dopant Eu can similarly be added to the Yttrium chloride in ethanol at first and this reaction would form Yttrium europium ethoxides. The ethoxides can then be hydrolyzed by adding a solution of ammonia at room temperature. These products are separated and can then be deposited by various means outlined earlier.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-:1].[Y+3:2].[Cl-].[Cl-].[K].[O-:6][CH2:7][CH3:8].[K+:9]>C(O)C>[O-:6][CH2:7][CH3:8].[Y+3:2].[O-:6][CH2:7][CH3:8].[O-:6][CH2:7][CH3:8].[Cl-:1].[K+:9] |f:0.1.2.3,5.6,8.9.10.11,12.13,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([K])CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under refluxing

Outcomes

Product
Name
Type
product
Smiles
[O-]CC.[Y+3].[O-]CC.[O-]CC
Name
Type
product
Smiles
[Cl-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.